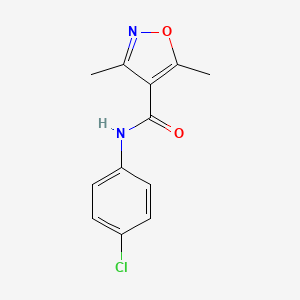

N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a carboxamide group linked to a 4-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 262.68 g/mol.

Properties

IUPAC Name |

N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNIGKWLVKDHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Corresponding amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that derivatives of oxazole compounds can modulate immune functions and exhibit anti-inflammatory properties. For instance, similar isoxazole derivatives have shown efficacy in suppressing inflammatory responses in preclinical models .

Biochemical Studies

N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can serve as a valuable tool in biochemical assays. Its structural features allow it to engage with various enzymes and receptors, making it useful for studying enzyme kinetics and receptor-ligand interactions .

Material Science

In material science, this compound can be utilized as a building block for synthesizing new materials with specific properties such as photoactivity or electrical conductivity. Its unique structure enables the design of advanced materials for applications in electronics and photonics .

Case Study 1: Anti-inflammatory Activity

A study examining the anti-inflammatory effects of oxazole derivatives found that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential use in developing treatments for inflammatory diseases .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against lipoxygenase and cyclooxygenase enzymes. Results indicated that it could effectively inhibit these enzymes, supporting its application as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Activity Relationships

The following analogs differ in substituents on the phenyl ring or the alkyl chain, influencing physicochemical and biological properties:

Key Observations :

- Electron Effects : The 4-chloro substituent (electron-withdrawing) in the target compound likely improves oxidative stability compared to methoxy-substituted analogs (electron-donating) .

- Lipophilicity : The cyclohexylethyl analog (logP ~3.5 estimated) is more lipophilic than the 4-chlorophenyl derivative (logP ~2.8), suggesting better membrane penetration but reduced aqueous solubility .

- Solubility : Dimethoxy-substituted derivatives (e.g., 2,5-dimethoxyphenyl) may exhibit enhanced solubility in polar solvents due to increased hydrogen-bonding capacity .

Biological Activity

N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its unique chemical properties that allow for interaction with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In cell line studies, it demonstrated significant cytotoxic effects against various cancer types, including breast cancer (MCF-7) and leukemia (CEM-13). The reported IC50 values indicate that it operates effectively at low concentrations, suggesting a potent mechanism of action .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| CEM-13 | 10.38 | Cell cycle arrest |

| U-937 | 2.41 | Caspase activation |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

Interaction with Biological Targets

The compound likely engages in non-covalent interactions , such as hydrogen bonding and hydrophobic interactions, with proteins involved in cell signaling and metabolism. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

- Anticancer Efficacy : A study published in MDPI demonstrated that derivatives of oxazole compounds showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The research emphasized the need for structural modifications to enhance efficacy further .

- Antimicrobial Activity : Another investigation reported that this compound exhibited significant antibacterial effects against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide?

A three-step approach is typically employed: (i) formation of the isoxazole ring via condensation of diketones with hydroxylamine, (ii) coupling the 4-carboxyl group with 4-chloroaniline using carbodiimide-mediated activation (e.g., EDC/HOBt), and (iii) purification via recrystallization or chromatography. Key challenges include optimizing reaction temperatures to avoid side products (e.g., over-alkylation) and ensuring anhydrous conditions for high yields. NMR and LC-MS should confirm intermediate purity before final coupling .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Confirm the presence of the 3,5-dimethylisoxazole ring (e.g., methyl singlets at δ ~2.3–2.5 ppm) and the 4-chlorophenyl group (aromatic protons at δ ~7.3–7.5 ppm).

- IR Spectroscopy : Identify the carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₂H₁₁ClN₂O₂: 250.68 g/mol). Cross-validate with elemental analysis for C, H, N, and Cl .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

High-resolution X-ray diffraction data collected at low temperature (100 K) can mitigate thermal motion artifacts. Use SHELXL for refinement, particularly for disordered regions (e.g., methyl or chlorophenyl groups). Apply restraints or constraints for bond lengths/angles based on similar structures. Twinning analysis (via PLATON) is critical if merging statistics indicate non-merohedral twinning .

Advanced Research Questions

Q. How to address contradictory biological activity data in antioxidant assays?

Discrepancies in DPPH/FRAP assays may arise from solvent polarity (e.g., ethanol vs. DMSO) affecting radical scavenging efficiency. Control experiments should include:

Q. What computational approaches predict binding interactions of derivatives with target enzymes?

Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of homologous enzymes (e.g., FAD-dependent oxidoreductases) can guide SAR. Focus on:

Q. How to optimize synthetic routes for derivatives with improved solubility?

Introduce polar substituents (e.g., hydroxyl, amine) at the 4-chlorophenyl or methyl positions via:

Q. What strategies resolve electron density ambiguities in X-ray structures?

For low-resolution (<1.5 Å)

- Use SHELXD for phase extension and SHELXE for density modification.

- Apply multi-conformer refinement in SHELXL for flexible regions.

- Validate with omit maps to exclude model bias. High-throughput fragment screening (as in ) can provide isomorphic derivatives for molecular replacement .

Key Methodological Considerations

- Synthetic Reproducibility : Document reaction stoichiometry and catalyst purity to minimize batch variability.

- Crystallographic Validation : Deposit refined structures in the Cambridge Structural Database (CSD) to benchmark against analogs.

- Biological Assay Design : Include triplicate measurements and positive/negative controls to ensure statistical rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.